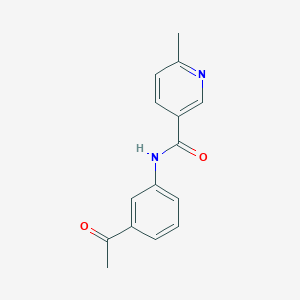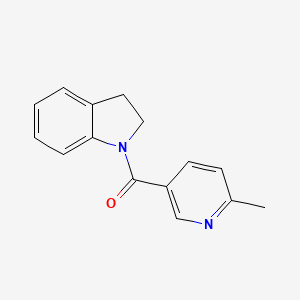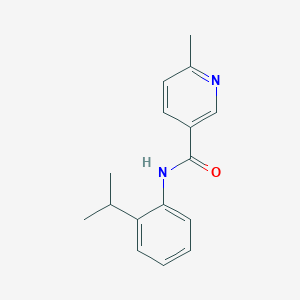
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide, also known as AMPA, is a compound that belongs to the pyridinecarboxamide family. It is a small molecule that has been widely used in scientific research due to its unique properties. AMPA has been used as a tool in the study of various biological processes, including neuroscience, cancer, and immunology.
作用机制
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide acts as an agonist for the N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor, which is a type of ionotropic glutamate receptor. The binding of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide to the receptor results in the influx of cations, such as sodium and calcium, into the cell. This influx of cations leads to the depolarization of the cell membrane, which can lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In neuroscience, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to enhance synaptic transmission and plasticity, which is important for learning and memory. In cancer research, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor antagonists have been shown to inhibit tumor growth and metastasis. In immunology, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptors have been shown to play a role in the regulation of immune cell function, including the production of cytokines and chemokines.
实验室实验的优点和局限性
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has several advantages as a tool in scientific research. It is a small molecule that can easily penetrate cell membranes and is relatively stable. It has also been extensively studied, and its effects on various biological processes are well understood. However, there are also limitations to using N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. Its effects can be complex and difficult to interpret, and it can be difficult to control the concentration and timing of its application.
未来方向
There are several future directions for the study of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide. One area of research is the development of more selective N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor agonists and antagonists, which could be used to study the specific roles of different N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor subtypes. Another area of research is the use of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, the role of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide in cancer and immunology is an area of active research, with the potential for the development of new therapies.
合成方法
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide can be synthesized via a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with acetic anhydride and 3-acetylphenylboronic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon. The resulting product is then purified by recrystallization to obtain pure N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide.
科学研究应用
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been widely used in scientific research due to its unique properties. It has been used as a tool in the study of various biological processes, including neuroscience, cancer, and immunology. In neuroscience, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been used to study the role of glutamate receptors in synaptic plasticity and memory formation. In cancer research, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been used to study the effects of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor antagonists on tumor growth and metastasis. In immunology, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been used to study the role of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptors in the regulation of immune cell function.
属性
IUPAC Name |
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-7-13(9-16-10)15(19)17-14-5-3-4-12(8-14)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCRGIRAEWVAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)



